molecular formula C13H15NO4 B11863586 Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]- CAS No. 46917-20-8

Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-

Cat. No.: B11863586
CAS No.: 46917-20-8
M. Wt: 249.26 g/mol
InChI Key: UBGQOSNFVJFTLZ-UHFFFAOYSA-N
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Description

2,2’-((4-vinylbenzyl) iMino)diacetic acid is an organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . It is known for its unique structure, which includes a vinylbenzyl group and an imino diacetic acid moiety. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-vinylbenzyl) iMino)diacetic acid typically involves the reaction of 4-vinylbenzyl chloride with glycine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the glycine moiety, forming the desired product .

Industrial Production Methods

Industrial production methods for 2,2’-((4-vinylbenzyl) iMino)diacetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-vinylbenzyl) iMino)diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-((4-vinylbenzyl) iMino)diacetic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: It serves as a ligand in coordination chemistry and is used in the study of metal ion interactions.

    Medicine: The compound is investigated for its potential use in drug delivery systems and as a chelating agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-((4-vinylbenzyl) iMino)diacetic acid involves its ability to form stable complexes with metal ions. The imino diacetic acid moiety acts as a chelating agent, binding to metal ions through its nitrogen and carboxylate groups. This property is exploited in various applications, including catalysis and metal ion sequestration .

Comparison with Similar Compounds

Similar Compounds

  • N-(carboxymethyl)-N-(4-vinylbenzyl)glycine
  • N-(carboxymethyl)-N-(4-ethenylphenyl)methylglycine

Uniqueness

2,2’-((4-vinylbenzyl) iMino)diacetic acid is unique due to its combination of a vinylbenzyl group and an imino diacetic acid moiety. This structure imparts distinct chemical properties, such as the ability to undergo various reactions and form stable metal complexes. Compared to similar compounds, it offers enhanced versatility in synthetic and industrial applications .

Properties

CAS No.

46917-20-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-[carboxymethyl-[(4-ethenylphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C13H15NO4/c1-2-10-3-5-11(6-4-10)7-14(8-12(15)16)9-13(17)18/h2-6H,1,7-9H2,(H,15,16)(H,17,18)

InChI Key

UBGQOSNFVJFTLZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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